N'-tert-butyl-N-(4-ethoxyphenyl)oxamide
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Overview
Description
N’-tert-butyl-N-(4-ethoxyphenyl)oxamide is an organic compound with the molecular formula C13H19NO2 It is a member of the oxamide family, characterized by the presence of an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide typically involves the reaction of tert-butylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-N-(4-ethoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxamides or other derivatives.
Scientific Research Applications
N’-tert-butyl-N-(4-ethoxyphenyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-tert-butyl-N-(4-ethoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
N’-tert-butyl-N-(4-ethoxyphenyl)oxamide can be compared with other oxamide derivatives, such as N’-tert-butyl-N-(4-methoxyphenyl)oxamide and N’-tert-butyl-N-(4-chlorophenyl)oxamide. These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. N’-tert-butyl-N-(4-ethoxyphenyl)oxamide is unique due to the presence of the ethoxy group, which can affect its solubility, stability, and interaction with molecular targets.
Similar Compounds
- N’-tert-butyl-N-(4-methoxyphenyl)oxamide
- N’-tert-butyl-N-(4-chlorophenyl)oxamide
- N’-tert-butyl-N-(4-fluorophenyl)oxamide
These compounds can be used as references to understand the structure-activity relationships and to design new derivatives with improved properties.
Properties
IUPAC Name |
N'-tert-butyl-N-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-11-8-6-10(7-9-11)15-12(17)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZWFJVKRFLJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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